Introduction: The Molecular Blueprint of a Tertiary Alcohol
Introduction: The Molecular Blueprint of a Tertiary Alcohol
An In-Depth Technical Guide to the Spectroscopic Analysis of 2,3-Dimethyl-2-butanol
2,3-Dimethyl-2-butanol, also known under the trade name thexyl alcohol, is a tertiary hexyl alcohol with the chemical formula C₆H₁₄O.[1][2][3][4] Its structure, featuring a hydroxyl group attached to a highly substituted carbon atom, imparts specific chemical properties that make it a valuable component in various chemical syntheses. As with any chemical entity in research and development, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the foundational data for such confirmation, offering a detailed "blueprint" of the molecule's atomic arrangement and connectivity.
This guide serves as a technical resource for researchers and scientists, offering a deep dive into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define 2,3-Dimethyl-2-butanol. By understanding the causality behind the spectral features, professionals can confidently identify and characterize this compound, ensuring the integrity of their experimental work.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map out the distinct chemical environments within 2,3-Dimethyl-2-butanol.
¹H NMR Spectroscopy: A Proton's Perspective
In ¹H NMR, the chemical shift, integration, and splitting pattern (multiplicity) of each signal provide a wealth of information. The structure of 2,3-Dimethyl-2-butanol suggests four unique proton environments, which is confirmed by its spectrum.
Experimental Protocol: Sample Preparation
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Dissolution: Accurately weigh approximately 5-10 mg of 2,3-Dimethyl-2-butanol.
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Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within an NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and for its single, well-defined residual solvent peak.[5]
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Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
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Analysis: Place the tube in the NMR spectrometer to acquire the spectrum.
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(Optional) D₂O Shake: To confirm the hydroxyl proton signal, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak will disappear or significantly diminish due to proton-deuterium exchange.[6]
Data Interpretation and Analysis
The ¹H NMR spectrum of 2,3-Dimethyl-2-butanol exhibits four distinct signals corresponding to its four types of non-equivalent protons.
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-OH Proton (Hₐ): The hydroxyl proton typically appears as a broad singlet. Its chemical shift can vary depending on concentration, solvent, and temperature but is often found around 1.6 ppm. This broadness is due to rapid chemical exchange with other protons or trace amounts of water. The D₂O shake is the definitive method for confirming this assignment.[6]
-
-CH₃ Protons at C2 (Hₑ): The six protons of the two methyl groups attached to the carbinol carbon (the carbon bearing the -OH group) are chemically equivalent. They appear as a sharp singlet around 1.2 ppm. They are singlets because their adjacent carbon has no protons, precluding spin-spin coupling.
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-CH Proton at C3 (Hₔ): The single methine proton is coupled to the six protons of the adjacent methyl groups. According to the n+1 rule, this signal is split into a septet and appears further downfield, around 1.7 ppm, due to the influence of the neighboring hydroxyl group.
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-CH₃ Protons at C3 (Hₖ): The six protons of the two methyl groups on the isopropyl moiety are equivalent. They are coupled to the single methine proton, resulting in a doublet signal around 0.9 ppm.
¹H NMR Data Summary
| Labeled Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Hₐ (-OH) | ~1.6 | Broad Singlet | 1H |
| Hₑ (2 x -CH₃) | ~1.2 | Singlet | 6H |
| Hₔ (-CH) | ~1.7 | Septet | 1H |
| Hₖ (2 x -CH₃) | ~0.9 | Doublet | 6H |
Visualization: Proton Environments in 2,3-Dimethyl-2-butanol
Caption: Labeled proton environments in 2,3-Dimethyl-2-butanol.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Due to the molecule's symmetry, the six carbon atoms of 2,3-Dimethyl-2-butanol give rise to only four distinct signals in the ¹³C NMR spectrum.
Data Interpretation and Analysis
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Carbinol Carbon (C2): The carbon atom bonded to the electronegative oxygen atom is significantly deshielded and appears furthest downfield, typically around 73 ppm.
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Methyl Carbons at C2: The two equivalent methyl carbons attached to C2 appear at approximately 26 ppm.
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Methine Carbon (C3): The methine carbon of the isopropyl group is found at about 35 ppm.
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Methyl Carbons at C3: The two equivalent methyl carbons of the isopropyl group are the most shielded, appearing furthest upfield at around 17 ppm.
¹³C NMR Data Summary
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 (-C-OH) | ~73 |
| C1, C1' (2 x -CH₃ on C2) | ~26 |
| C3 (-CH) | ~35 |
| C4, C4' (2 x -CH₃ on C3) | ~17 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For an alcohol, the most telling absorptions are the O-H and C-O stretching vibrations.
Experimental Protocol: Neat Sample Analysis
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Prepare Plates: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
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Apply Sample: Place a single drop of liquid 2,3-Dimethyl-2-butanol onto one salt plate.
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Assemble: Place the second salt plate on top, gently pressing to create a thin liquid film between the plates.
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Acquire Spectrum: Place the assembled plates in the spectrometer's sample holder and run the analysis.
Data Interpretation and Analysis
The IR spectrum of 2,3-Dimethyl-2-butanol is characterized by the following key absorption bands:
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O-H Stretch: A very strong and broad absorption band appears in the region of 3600-3200 cm⁻¹. This broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules.[6][7]
-
C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2970-2870 cm⁻¹) correspond to the stretching vibrations of the C-H bonds in the methyl and methine groups.
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C-O Stretch: A strong absorption in the 1210-1100 cm⁻¹ range is indicative of the C-O single bond stretch. The position of this peak is diagnostic for the type of alcohol; for tertiary alcohols like 2,3-Dimethyl-2-butanol, it typically appears in this higher wavenumber region compared to primary or secondary alcohols.[7]
IR Data Summary
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3400 (broad, strong) | Alcohol (-OH) | O-H Stretch |
| ~2970 (strong) | Alkane (-C-H) | C-H Stretch |
| ~1150 (strong) | Tertiary Alcohol | C-O Stretch |
Visualization: Key Vibrational Modes
Caption: Key IR vibrational modes for 2,3-Dimethyl-2-butanol.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Experimental Protocol: GC-MS
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Sample Preparation: Prepare a dilute solution of 2,3-Dimethyl-2-butanol in a volatile organic solvent (e.g., dichloromethane or ether).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC separates the sample from the solvent and any impurities.
-
Ionization: As the pure compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization, EI).
-
Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Data Interpretation and Analysis
The molecular weight of 2,3-Dimethyl-2-butanol is 102.17 g/mol .[1][2][3][4] The mass spectrum reveals key fragments that are characteristic of this structure.
-
Molecular Ion (M⁺): The molecular ion peak at m/z 102 may be weak or absent, which is common for tertiary alcohols due to the instability of the parent ion.
-
Alpha-Cleavage: The most favorable fragmentation pathway for alcohols is alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom.
-
Loss of Isopropyl Radical: Cleavage of the C2-C3 bond results in the loss of an isopropyl radical (•CH(CH₃)₂), which has a mass of 43. This leads to the formation of a very stable, resonance-stabilized oxonium ion at m/z 59 . This is typically the base peak (the most abundant ion) in the spectrum.[1]
-
Loss of Methyl Radical: Less favorable alpha-cleavage involves the loss of a methyl radical (•CH₃), with a mass of 15. This results in a fragment at m/z = 102 - 15 = 87 .[1]
-
-
Dehydration: Loss of a water molecule (H₂O, mass 18) from the molecular ion can produce a peak at m/z = 102 - 18 = 84 .
Mass Spectrometry Data Summary
| m/z | Proposed Fragment | Significance |
| 102 | [C₆H₁₄O]⁺ | Molecular Ion (M⁺) |
| 87 | [M - CH₃]⁺ | Alpha-cleavage |
| 59 | [M - C₃H₇]⁺ | Alpha-cleavage, Base Peak |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Visualization: Primary Fragmentation Pathways
Caption: Major EI fragmentation pathways of 2,3-Dimethyl-2-butanol.
Conclusion: A Cohesive Spectroscopic Identity
The comprehensive analysis of 2,3-Dimethyl-2-butanol through NMR, IR, and MS provides a self-validating system for its identification. The ¹H and ¹³C NMR spectra precisely map the four unique proton and carbon environments. The IR spectrum confirms the presence of the defining hydroxyl functional group and specifies its tertiary nature through the C-O stretch position. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by alpha-cleavage, leading to the base peak at m/z 59. Together, these techniques provide an unambiguous and robust spectroscopic signature, indispensable for any researcher or professional working with this compound.
References
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SpectraBase. (n.d.). 2,3-Dimethyl-2-butanol. Wiley-VCH GmbH. Retrieved from [Link]
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NIST. (n.d.). 2-Butanol, 2,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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